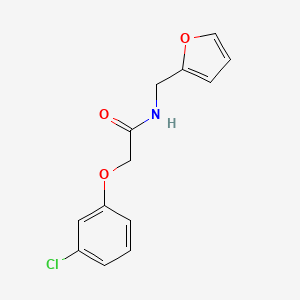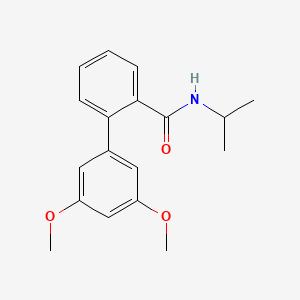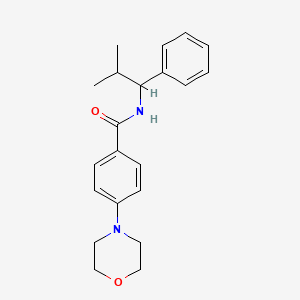
2-chlorophenyl 3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions and the use of dipolarophiles to construct bioactive heterocycles. For instance, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile was synthesized through a base-catalyzed reaction involving 3,4,5-trimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile (Kavitha et al., 2006). Another method employs 4-methoxylphenylhydrazine hydrochloride as a starting material, leading to 3-(4-methoxyphenyldiazo) acrylic acid through novel reactions (Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by single crystal X-ray diffraction, revealing specific crystallization patterns and space groups, such as monoclinic P21/c. This allows for the examination of inter and intramolecular hydrogen bonds, contributing to the understanding of their molecular geometry (Kavitha et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the electronegativity of substituents on the benzene ring, affecting the novel reaction pathways they undergo (Liu et al., 2009). The synthesis involves esterification and ring-opening reactions under specific conditions to achieve high yields (Fan Hui, 2007).
Physical Properties Analysis
The physical properties, such as crystallization patterns and hydrogen bonding capabilities, are crucial for understanding the compound's stability and potential applications. These properties are directly related to their molecular structure and synthesis conditions (Kavitha et al., 2006).
Chemical Properties Analysis
The compound's chemical properties, including reactivity ratios and molecular weight distributions, are essential for its application in polymer science and organic synthesis. Copolymerization reactions and the analysis of reactivity ratios offer insights into its behavior in different chemical environments (Thamizharasi et al., 1999).
Applications De Recherche Scientifique
Synthesis and Copolymerization
The research on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds similar to 2-chlorophenyl 3-(4-methoxyphenyl)acrylate, highlights their potential in creating novel copolymers with styrene. These compounds are synthesized through Knoevenagel condensation and characterized by various analytical techniques. The copolymers exhibit two-step decomposition under nitrogen, indicating their thermal stability and potential for advanced material applications (Whelpley et al., 2022).
Corrosion Inhibition
Acrylamide derivatives related to 2-chlorophenyl 3-(4-methoxyphenyl)acrylate have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrate significant inhibition efficiency, suggesting their utility in protecting metal surfaces from corrosive environments. The research integrates both experimental and theoretical approaches, including density functional theory (DFT) and Monte Carlo (MC) simulations, to understand the mechanism of corrosion inhibition (Abu-Rayyan et al., 2022).
Photoinitiation and Photopolymerization
Another significant application involves the use of related acrylate compounds as photoinitiators in the free radical photopolymerization (FRP) of (meth)acrylates under LED irradiation. This research demonstrates the efficiency of these compounds, alone or in combination with additives, in initiating polymerization under near UV or visible light, offering promising avenues for developing advanced materials with controlled polymerization processes (Zhang et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-9-6-12(7-10-13)8-11-16(18)20-15-5-3-2-4-14(15)17/h2-11H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITULFRGSWGNFJO-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)
![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)
![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)



![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)